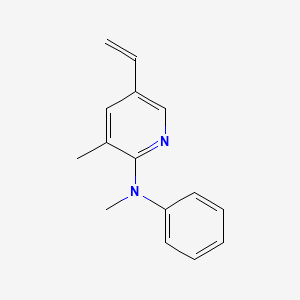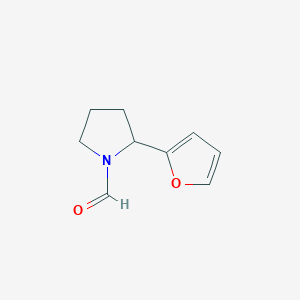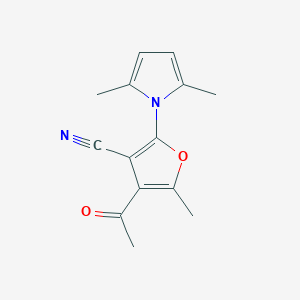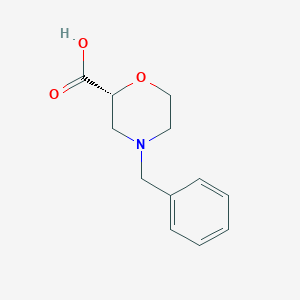![molecular formula C8H6ClNO2S B11805636 3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)
3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thienopyrrole family. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-substituted thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thienopyrrole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienopyrrole derivatives.
Substitution: Various substituted thienopyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound inhibits lysine-specific demethylases (KDM1A and LSD1), which play a role in regulating gene transcription through histone methylation.
Pathways Involved: By inhibiting these demethylases, the compound can alter the methylation status of histones, leading to changes in gene expression that may result in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Lacks the chloro substituent but shares the core structure.
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains a benzyl group instead of a methyl group.
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Features an allyl group in place of the methyl group.
Uniqueness
3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the chloro substituent, which enhances its reactivity and potential biological activity. This chloro group allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6ClNO2S |
|---|---|
Molecular Weight |
215.66 g/mol |
IUPAC Name |
3-chloro-4-methylthieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO2S/c1-10-5(8(11)12)2-6-7(10)4(9)3-13-6/h2-3H,1H3,(H,11,12) |
InChI Key |
KRZPFOVMZORSEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C(=CS2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)











